EF24

描述

属性

IUPAC Name |

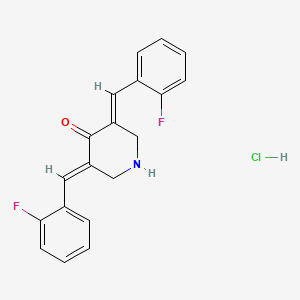

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO.ClH/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;/h1-10,22H,11-12H2;1H/b15-9+,16-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMJCEBAMHGBAA-XETSTSIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1NC/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342808-40-6 | |

| Record name | 342808-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the EF24 Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF24, chemically known as (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]piperidin-4-one, is a synthetic monocarbonyl analog of curcumin.[1] Curcumin, the active compound in turmeric, has long been recognized for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, its clinical utility is hampered by low bioavailability and rapid metabolism.[1][2] this compound was developed to overcome these limitations, demonstrating significantly greater potency and improved pharmacokinetic properties compared to its parent compound.[1] It has emerged as a promising therapeutic agent, exhibiting potent anti-proliferative and pro-apoptotic effects across a wide range of cancer models.[3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and key signaling pathways associated with this compound.

Compound Synthesis

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base- or acid-catalyzed reaction of 4-piperidone with two equivalents of 2-fluorobenzaldehyde.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Piperidone hydrochloride monohydrate

-

2-Fluorobenzaldehyde

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure (Base-Catalyzed):

-

In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) in a minimal amount of water.

-

Add a solution of sodium hydroxide (2.5 equivalents) in water and stir for 15 minutes at room temperature.

-

To this solution, add 2-fluorobenzaldehyde (2.2 equivalents) dissolved in ethanol.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a yellow precipitate will form. Filter the precipitate and wash thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a yellow crystalline solid.

-

Dry the final product under vacuum.

dot

Caption: General workflow for the synthesis of this compound.

Compound Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]piperidin-4-one | [1] |

| Molecular Formula | C₁₉H₁₅F₂NO | [1] |

| Molar Mass | 311.33 g/mol | [1] |

| Appearance | Yellow crystalline solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of this compound. The following are the expected chemical shifts based on the analysis of closely related structures.[5][7]

Experimental Protocol (General):

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet).

Expected NMR Data (Predicted):

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| ~7.80-7.90 (s, 2H, =CH) | ~187.0 (C=O) |

| ~7.10-7.45 (m, 8H, Ar-H) | ~161.0 (d, ¹JCF, Ar-C-F) |

| ~4.15-4.20 (s, 4H, N-CH₂) | ~135.0 (C=CH) |

| ~2.50 (br s, 1H, NH) | ~131.0 (Ar-CH) |

| ~129.0 (Ar-CH) | |

| ~124.0 (Ar-CH) | |

| ~116.0 (d, ²JCF, Ar-CH) | |

| ~47.0 (N-CH₂) |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

Experimental Protocol (General):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 312.1194 | ~312.1 |

| [M+Na]⁺ | 334.1013 | ~334.1 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized this compound.[8] A reverse-phase HPLC method is generally suitable for this purpose.[9]

Experimental Protocol (General):

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

-

Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

-

Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run time. A typical gradient might be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor the absorbance at a wavelength where this compound has a strong chromophore (e.g., ~350-400 nm).

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase B (Acetonitrile) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

dot

Caption: General workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical cellular signaling pathways. Its activity has been quantified in numerous cancer cell lines.

Quantitative Biological Data

| Cell Line | Cancer Type | Assay | Value (µM) | Reference |

| Melanoma | Skin Cancer | GI₅₀ | 0.7 | [10] |

| MDA-MB-231 | Breast Cancer | GI₅₀ | 0.8 | [10] |

| A2780 (cisplatin-res) | Ovarian Cancer | IC₅₀ | 0.65 | [10] |

| SW13 | Adrenocortical Carcinoma | IC₅₀ | 6.5 | [3] |

| H295R | Adrenocortical Carcinoma | IC₅₀ | 5.0 | [3] |

| WI-38 (Senescent) | Fibroblast | EC₅₀ | 1.62 | [11][12] |

| WI-38 (Non-senescent) | Fibroblast | EC₅₀ | 4.69 | [11][12] |

Key Signaling Pathways

1. Inhibition of the NF-κB Pathway

A primary mechanism of this compound's action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[2][3] this compound directly inhibits the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB (the p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[2]

dot

References

- 1. EF-24 - Wikipedia [en.wikipedia.org]

- 2. Bioactivities of this compound, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticarcinogenic Potency of this compound: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. moravek.com [moravek.com]

- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The curcumin analog this compound is a novel senolytic agent | Aging [aging-us.com]

- 12. The curcumin analog this compound is a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

EF24: A Synthetic Curcumin Analog Redefining Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Curcumin, the active polyphenol in turmeric, has long been investigated for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its clinical translation has been significantly hampered by poor bioavailability and rapid metabolism. In the quest for more potent and pharmacokinetically stable alternatives, the synthetic monocarbonyl analog of curcumin, (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone, known as EF24, has emerged as a promising candidate.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to its study. This compound demonstrates significantly enhanced bioavailability and greater potency compared to its parent compound, curcumin, positioning it as a molecule of high interest for drug development.[1][2]

Chemical Structure and Properties

This compound is a diphenyl difluoroketone that was designed to improve upon the chemical liabilities of curcumin.[1] Its structure confers increased stability and oral bioavailability, with studies in mice showing up to 60% oral bioavailability.[1][3] This enhanced pharmacokinetic profile allows for more sustained and effective concentrations in target tissues.[4]

Quantitative Data Presentation

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The following tables summarize its efficacy, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, and its effects in in-vivo models.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |

| MDA-MB-231 | Breast Cancer | 0.8 | [5] |

| DU-145 | Prostate Cancer | ~1.0 | [6][7] |

| A549 | Lung Cancer | ~1.0 | [4][6] |

| OVCAR-3 | Ovarian Cancer | ~1.0 | [6] |

| HCT-116 | Colon Cancer | ~1.0 | [7] |

| SW-620 | Colon Cancer | ~1.0 | [7] |

| HT-29 | Colon Cancer | ~1.3 | [6] |

| K562 | Leukemia | ~0.7 | [6] |

| SW13 | Adrenocortical Carcinoma | 6.5 | [7][8] |

| H295R | Adrenocortical Carcinoma | 5.0 | [7][8] |

| Melanoma Cell Lines | Melanoma | 0.7 | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Animal Model | This compound Dosage | Outcome | Reference(s) |

| Non-Small Cell Lung Cancer (A549 Xenograft) | Nude Mice | 5, 10, 20 mg/kg/day (i.p.) | Dose-dependent reduction in tumor volume and weight. | [9][10] |

| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | Not Specified | Reduced tumor volume, suppressed cell proliferation, promoted apoptosis. | [11] |

| Colon Cancer (HCT-116 Xenograft) | Nude Mice | Not Specified | Inhibition of tumor xenograft growth. | [1] |

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical signaling pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway

A primary mechanism of action for this compound is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7] NF-κB is a key transcription factor that regulates inflammation, cell survival, and proliferation. This compound has been shown to block the TNF-α-induced degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12] This prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes.

Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK-mediated phosphorylation of IκBα.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key oncogenic transcription factor that is constitutively activated in many cancers. This compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is crucial for its dimerization, nuclear translocation, and DNA binding activity.[2]

Caption: this compound inhibits the STAT3 signaling pathway by preventing its phosphorylation.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to hypoxia and is often overexpressed in tumors, promoting angiogenesis and metastasis. This compound has been shown to inhibit HIF-1α activity post-transcriptionally, leading to its degradation.[1]

Caption: this compound promotes the degradation of HIF-1α, inhibiting hypoxic responses in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 20 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (typically 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways.

Protocol for NF-κB Pathway Analysis:

-

Cell Lysis: After treatment with this compound and/or TNF-α, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65). Recommended dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Cell Seeding: Plate cells in a 24-well plate or on coverslips and allow them to adhere.

-

Treatment: Treat cells with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

-

Staining: Wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[13]

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Detection: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

Conclusion

This compound stands out as a highly promising synthetic analog of curcumin, overcoming the pharmacokinetic limitations of its natural predecessor. Its potent anti-cancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as NF-κB, STAT3, and HIF-1α, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted therapeutic potential of this compound. As research progresses, this compound may pave the way for novel therapeutic strategies in oncology and inflammatory diseases.

References

- 1. Bioactivities of this compound, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stat3 phosphorylation is required for embryonic stem cells ground state maintenance in 2i culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticarcinogenic Potency of this compound: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound exerts cytotoxicity against NSCLC via inducing ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Curcumin Analog this compound Inhibits Proliferation and Invasion of Triple-Negative Breast Cancer Cells by Targeting the Long Noncoding RNA HCG11/Sp1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (this compound), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EF24 in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases, including cancer and chronic inflammatory conditions. Consequently, the development of potent and specific inhibitors of the NF-κB pathway is a significant focus of therapeutic research. EF24, a synthetic monoketone analog of curcumin, has emerged as a promising agent with potent anti-inflammatory and anticancer activities, largely attributed to its targeted inhibition of the NF-κB signaling cascade. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction to this compound

This compound, or 3,5-bis(2-fluorobenzylidene)piperidin-4-one, is a structurally simplified analog of curcumin, the active component of turmeric.[1][2] While curcumin itself has demonstrated pleiotropic pharmacological activities, including the inhibition of NF-κB, its clinical utility has been hampered by poor bioavailability and metabolic instability.[3][4] this compound was developed to overcome these limitations, exhibiting enhanced potency and bioavailability.[3][4] Extensive research has demonstrated that this compound's potent anticancer and anti-inflammatory effects are primarily mediated through its robust suppression of the NF-κB signaling pathway.[1][3]

Mechanism of Action: this compound's Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This activation leads to a signaling cascade culminating in the nuclear translocation of the NF-κB transcription factor, which then drives the expression of target genes involved in inflammation and cell survival. This compound intervenes at a critical upstream juncture of this pathway.

Direct Inhibition of IκB Kinase β (IKKβ)

The primary molecular target of this compound in the NF-κB pathway is the IκB kinase (IKK) complex, specifically the catalytic subunit IKKβ.[1][2] The IKK complex is responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, thereby releasing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.

This compound has been shown to directly bind to and inhibit the catalytic activity of IKKβ.[1][5] This direct inhibition prevents the phosphorylation of IκBα, leading to the stabilization of the IκBα-NF-κB complex in the cytoplasm and effectively blocking the downstream signaling cascade.[1]

Suppression of IκBα Phosphorylation and Degradation

By directly inhibiting IKKβ, this compound effectively prevents the TNF-α-induced phosphorylation of IκBα at serine residues 32 and 36.[1][6][7] Consequently, IκBα is not targeted for degradation, and it remains bound to NF-κB, sequestering it in the cytoplasm.[1]

Blockade of p65 Nuclear Translocation

The ultimate consequence of this compound's action on IKKβ is the potent blockade of the nuclear translocation of the p65 subunit of NF-κB.[1][8] This has been visually and quantitatively demonstrated through high-content analysis and immunofluorescence staining, showing that in the presence of this compound, p65 remains in the cytoplasm even upon stimulation with potent NF-κB activators like TNF-α.[1]

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound on the NF-κB pathway has been quantified in several studies, highlighting its superiority over curcumin.

| Parameter | This compound | Curcumin | Cell Line/System | Reference |

| IC50 for NF-κB Nuclear Translocation | 1.3 µM | 13 µM | A549 (Lung Cancer) | [1][2] |

| IC50 for IKKβ Kinase Activity (in vitro) | 1.9 µM | > 20 µM | Recombinant IKKβ | [1][5] |

| IC50 for IκBα Phosphorylation Inhibition | ~10-fold less than curcumin | - | A549 (Lung Cancer) | [1] |

| Cancer Cell Line | This compound GI50/IC50 | Reference |

| Melanoma | 0.7 µM (GI50) | [9] |

| Breast Cancer (MDA-MB-231) | 0.8 µM (GI50) | [9] |

| Ovarian Cancer (1A9) | 0.44 ± 0.09 µM (IC50) | [1] |

| Cervical Cancer (HeLa) | 1.23 ± 0.88 µM (IC50) | [1] |

| Lung Cancer (A549) | 1.31 ± 0.01 µM (IC50) | [1] |

| Prostate Cancer (PC3) | 2.07 µM (IC50) | [1] |

Visualizing the Mechanism of Action

Signaling Pathway Diagram

Caption: this compound directly inhibits IKKβ, preventing NF-κB nuclear translocation.

Experimental Protocols

High-Content Analysis of NF-κB Nuclear Translocation

This protocol is adapted from methodologies used to quantify the effect of this compound on p65 translocation.[1]

Objective: To visualize and quantify the subcellular localization of the NF-κB p65 subunit.

Materials:

-

A549 cells (or other suitable cell line)

-

96-well imaging plates

-

This compound and Curcumin (as a comparator)

-

TNF-α (e.g., human recombinant)

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (e.g., 4% in PBS)

-

Triton X-100 (e.g., 0.1% in PBS)

-

Primary antibody: Rabbit anti-p65 NF-κB

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Nuclear counterstain: Hoechst 33342

-

High-Content Imaging System (e.g., ImageXpress 5000)

-

Image analysis software (e.g., MetaXpress)

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well imaging plates at a density that will result in a sub-confluent monolayer the following day.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound, curcumin, or vehicle control (DMSO) for a specified time (e.g., 1 hour).

-

Stimulation: Add TNF-α to the wells to a final concentration known to induce robust p65 translocation (e.g., 10 ng/mL) and incubate for a specified time (e.g., 30 minutes). Include unstimulated control wells.

-

Fixation: Gently wash the cells with PBS and then fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Immunostaining:

-

Wash cells with PBS.

-

Incubate with the primary anti-p65 antibody diluted in a blocking buffer overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1-2 hours at room temperature, protected from light.

-

-

Imaging: Wash cells three times with PBS and acquire images using a high-content imaging system. Use appropriate filter sets for the nuclear stain (e.g., DAPI channel) and the p65 stain (e.g., FITC channel).

-

Image Analysis: Utilize image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of the p65 signal in both compartments for each cell. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of NF-κB translocation.

In Vitro IKKβ Kinase Assay

This protocol is based on reconstituted in vitro kinase assays used to demonstrate this compound's direct inhibition of IKKβ.[1][5]

Objective: To measure the direct inhibitory effect of this compound on the catalytic activity of recombinant IKKβ.

Materials:

-

Active recombinant IKKβ

-

Substrate: GST-IκBα (e.g., a fusion protein containing the N-terminal phosphorylation sites)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

This compound and Curcumin

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or phosphorimager

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, active recombinant IKKβ, and increasing concentrations of this compound or curcumin. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Kinase Reaction Initiation: Add the substrate (GST-IκBα) and [γ-³²P]ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection and Quantification:

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled, phosphorylated GST-IκBα.

-

Excise the protein bands corresponding to GST-IκBα and quantify the incorporated ³²P using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of IKKβ activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Caption: Key experimental workflows for assessing this compound's activity.

Selectivity and Broader Implications

Studies have shown that this compound exhibits a degree of selectivity for the NF-κB pathway. For instance, it does not inhibit TNF-α-induced activation of JNK or ERK kinases, suggesting it does not act as a general kinase inhibitor.[1] Furthermore, this compound has been found to inhibit the NF-κB pathway but not the JAK-STAT signaling pathway in certain cancer cells.[10][11] This selectivity is a desirable characteristic for a therapeutic agent, as it may reduce off-target effects.

The potent inhibition of the NF-κB pathway by this compound provides a strong molecular rationale for its observed anti-inflammatory and anticancer activities.[1][3][12] Its ability to suppress NF-κB-dependent survival genes likely contributes to its induction of apoptosis in cancer cells.[1] The efficacy of this compound extends its potential therapeutic applications to a wide range of NF-κB-dependent diseases, including rheumatoid arthritis and other chronic inflammatory disorders.[1][2]

Conclusion

This compound is a potent and selective inhibitor of the canonical NF-κB signaling pathway. Its primary mechanism of action involves the direct inhibition of IKKβ, which prevents the subsequent phosphorylation and degradation of IκBα, ultimately blocking the nuclear translocation of NF-κB. Quantitative data robustly supports its superiority over curcumin in this regard. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the intricate interactions of this compound and similar compounds with the NF-κB pathway. The compelling preclinical data for this compound positions it as a strong candidate for further development as a therapeutic agent for a variety of cancers and inflammatory diseases.

References

- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (this compound), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (this compound), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Bioactivities of this compound, a Novel Curcumin Analog: A Review [frontiersin.org]

- 4. Bioactivities of this compound, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EF-24, a Curcumin Analog, Inhibits Cancer Cell Invasion in Human Nasopharyngeal Carcinoma through Transcriptional Suppression of Matrix Metalloproteinase-9 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Curcumin Analog this compound Targets NF-κB and miRNA-21, and Has Potent Anticancer Activity In Vitro and In Vivo | PLOS One [journals.plos.org]

- 11. The curcumin analog this compound targets NF-κB and miRNA-21, and has potent anticancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticarcinogenic Potency of this compound: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of EF24: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of EF24, a synthetic analog of curcumin with promising therapeutic potential. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound identified from preclinical studies. These data provide a quantitative basis for understanding the compound's behavior in vivo.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single 10 mg/kg Dose

| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |

| Bioavailability (F%) | 100% | ~60% | ~35% |

| Peak Plasma Concentration (Cmax) | - | 2.5 µM | - |

| Terminal Elimination Half-life (t½) | 73.6 minutes | - | - |

| Plasma Clearance (CL) | 0.482 L/min/kg | - | - |

Data synthesized from preclinical studies in mice.[1][2][3]

Experimental Protocols

This section outlines the detailed methodologies for key experiments in the pharmacokinetic evaluation of this compound. These protocols are representative of standard practices in the field and are based on published research.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical study to determine the pharmacokinetic profile of this compound in a mouse model following oral and intravenous administration.

Materials:

-

This compound compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Vehicle for intravenous administration (e.g., a solution of ethanol, propylene glycol, and saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Analytical equipment (LC-MS/MS system)

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Dosing:

-

Oral Administration: Administer this compound orally by gavage at a dose of 10 mg/kg.

-

Intravenous Administration: Administer this compound via the tail vein at a dose of 10 mg/kg.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd, and F) using appropriate software.

In Vitro Metabolism Study using Liver Microsomes

This protocol details an in vitro assay to assess the metabolic stability of this compound in liver microsomes.

Materials:

-

This compound compound

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Analytical equipment (LC-MS/MS system)

Procedure:

-

Incubation Preparation: Prepare an incubation mixture containing liver microsomes and phosphate buffer.

-

Reaction Initiation: Add this compound to the incubation mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and terminate the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of this compound metabolism and calculate the in vitro half-life and intrinsic clearance.

Analytical Method for this compound Quantification by LC-MS/MS

This section provides a representative protocol for the quantification of this compound in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of this compound from endogenous plasma components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Sample Preparation:

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard.

-

Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.

-

Injection: Inject the supernatant into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its pharmacokinetic analysis.

References

The Induction of Apoptosis in Cancer Cells by EF24: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Methodologies for Researchers and Drug Development Professionals

Abstract

EF24, a synthetic analog of curcumin, has emerged as a potent anti-cancer agent with significant pro-apoptotic activities across a wide range of human malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis in cancer cells. It details the key signaling pathways modulated by this compound, including the NF-κB, PI3K/Akt, and MAPK pathways, and explores its role in the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This document also presents a compilation of quantitative data on this compound's efficacy and detailed protocols for essential experimental procedures to facilitate further research and development in this promising area of oncology.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. Natural products and their synthetic analogs are a rich source of potential anti-cancer compounds. This compound (3,5-bis(2-fluorobenzylidene)piperidin-4-one) is a monoketone analog of curcumin, designed to improve upon the parent compound's bioavailability and stability while retaining its therapeutic properties. Numerous studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and, most notably, apoptosis.[1][2] This guide serves as a technical resource for researchers, summarizing the current understanding of this compound's pro-apoptotic mechanisms and providing practical experimental methodologies.

Quantitative Analysis of this compound's Anti-Cancer Activity

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cancer cell lines, as well as the extent of apoptosis induction.

Table 1: IC50 and GI50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 / GI50 (µM) | Exposure Time (h) | Assay |

| Melanoma | B16 | ~0.7 (GI50) | 48 | Not Specified |

| Breast Cancer | MDA-MB-231 | ~0.8 (GI50) | 48 | Not Specified |

| Ovarian Cancer | Cisplatin-Resistant (CR) | <2 | 24-48 | MTT |

| Gastric Cancer | SGC-7901 | Not Specified | 24 | Annexin V/PI |

| Gastric Cancer | BGC-823 | Not Specified | 24 | Annexin V/PI |

| Gastric Cancer | KATO III | Not Specified | 24 | Annexin V/PI |

| Non-Small Cell Lung Cancer | A549 | Not Specified | 48 | MTT |

| Non-Small Cell Lung Cancer | SPC-A1 | Not Specified | 48 | MTT |

| Non-Small Cell Lung Cancer | H460 | Not Specified | 48 | MTT |

| Non-Small Cell Lung Cancer | H520 | Not Specified | 48 | MTT |

| Acute Myeloid Leukemia | HL-60 | < DMC IC50 | Not Specified | Not Specified |

| Acute Myeloid Leukemia | U937 | < DMC IC50 | Not Specified | Not Specified |

| Acute Myeloid Leukemia | MV4-11 | < DMC IC50 | Not Specified | Not Specified |

Data compiled from multiple sources.[3][4][5][6]

Table 2: Induction of Apoptosis by this compound in Gastric Cancer Cells

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells | Exposure Time (h) |

| SGC-7901 | 2.5 | Increased (Concentration-dependent) | 24 |

| SGC-7901 | 5.0 | Increased (Concentration-dependent) | 24 |

| SGC-7901 | 7.5 | Increased (Concentration-dependent) | 24 |

| BGC-823 | 2.5 | Increased (Concentration-dependent) | 24 |

| BGC-823 | 5.0 | Increased (Concentration-dependent) | 24 |

| BGC-823 | 7.5 | Increased (Concentration-dependent) | 24 |

| KATO III | 2.5 | Increased (Concentration-dependent) | 24 |

| KATO III | 5.0 | Increased (Concentration-dependent) | 24 |

| KATO III | 7.5 | Increased (Concentration-dependent) | 24 |

Data extracted from a study on gastric cancer cells.[4] The study reported a concentration-dependent increase in apoptosis, and the table reflects this trend.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis through the modulation of several critical signaling pathways. These interconnected pathways converge to activate the cellular machinery of programmed cell death.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[7] this compound has been shown to be a potent inhibitor of the NF-κB pathway.[8] It prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, including anti-apoptotic proteins like Bcl-2 and XIAP.[9][10] This inhibition of pro-survival signals sensitizes cancer cells to apoptosis.

Induction of ROS and Mitochondrial-Mediated Apoptosis

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[4][11] This elevation in ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[11][12] Cytochrome c then activates the caspase cascade, culminating in the execution of apoptosis. This compound has also been shown to target thioredoxin reductase 1 (TrxR1), an enzyme involved in redox balance, contributing to the accumulation of ROS.[4]

Modulation of the PI3K/Akt and MAPK Pathways

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer.[13][14][15][16][17] this compound has been shown to inhibit this pathway by upregulating the expression of PTEN, a tumor suppressor that negatively regulates Akt signaling.[3][18] Inhibition of Akt leads to decreased cell survival and can contribute to apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also affected by this compound, although the specific effects can be cell-type dependent.[19] In some cancer cells, this compound deactivates the MAPK/ERK pathway, which is involved in cell proliferation and survival.[19]

G2/M Cell Cycle Arrest

In addition to directly inducing apoptosis, this compound can cause cell cycle arrest at the G2/M phase in many cancer cell lines.[3][9][18] This arrest prevents cancer cells from dividing and can be a precursor to apoptosis. The G2/M arrest is often associated with the modulation of cell cycle regulatory proteins such as p53, p21, cyclin B1, and Cdc2.[3][4][20]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (calcium-rich)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[21][22]

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in a variety of cancer cell types through a multi-faceted mechanism of action. Its ability to inhibit key pro-survival pathways like NF-κB and PI3K/Akt, coupled with its capacity to induce ROS-mediated mitochondrial dysfunction, makes it a compelling candidate for further preclinical and clinical investigation. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate and standardize future research into the therapeutic potential of this compound, with the ultimate goal of translating these findings into effective cancer therapies.

References

- 1. bosterbio.com [bosterbio.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces G2/M Arrest and Apoptosis in Cisplatin-resistant Human Ovarian Cancer Cells by Increasing PTEN Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces ROS-mediated apoptosis via targeting thioredoxin reductase 1 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticarcinogenic Potency of this compound: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Suppresses Cholangiocellular Carcinoma Progression, Inhibits STAT3 Phosphorylation, and Induces Apoptosis via ROS-Mediated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curcumin analog this compound induces apoptosis via ROS-dependent mitochondrial dysfunction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 16. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound induces G2/M arrest and apoptosis in cisplatin-resistant human ovarian cancer cells by increasing PTEN expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EF-24, a Curcumin Analog, Inhibits Cancer Cell Invasion in Human Nasopharyngeal Carcinoma through Transcriptional Suppression of Matrix Metalloproteinase-9 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oncotarget.com [oncotarget.com]

- 21. benchchem.com [benchchem.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Senolytic Properties of the Curcumin Analog EF24

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. The accumulation of senescent cells in tissues contributes to a wide range of age-related diseases. Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, have emerged as a promising strategy to extend healthspan. This technical guide provides a comprehensive overview of the senolytic properties of this compound, a synthetic analog of curcumin. This compound has been identified as a potent and broad-spectrum senolytic agent, demonstrating significant potential for the development of novel therapies for age-related pathologies.[1][2][3][4][5][6][7]

Core Senolytic Activity of this compound

This compound selectively induces apoptosis in senescent cells while exhibiting minimal toxicity towards healthy, non-senescent cells.[1][8] Its efficacy has been demonstrated across various cell types and senescence inducers, highlighting its broad-spectrum senolytic potential.[1][8]

Quantitative Data Summary

The senolytic potency of this compound has been quantified through the determination of its half-maximal effective concentration (EC50) for reducing cell viability in senescent versus non-senescent cells.

Table 1: Comparative EC50 Values of Curcumin Analogs in WI-38 Fibroblasts

| Compound | Non-Senescent Cells (NCs) EC50 (μM) | Ionizing Radiation-Induced Senescent Cells (IR-SCs) EC50 (μM) | Selectivity Ratio (NCs EC50 / IR-SCs EC50) |

| This compound | 4.69 | 1.62 | 2.90 |

| HO-3867 | 8.30 | 3.85 | 2.16 |

| 2-HBA | 9.50 | 3.85 | 2.47 |

| DIMC | 23.75 | 15.18 | 1.56 |

| Data sourced from Li et al., 2019.[1] |

Table 2: EC50 Values of this compound in Various Human Cell Types

| Cell Line | Senescence Inducer | Non-Senescent Cells (NCs) EC50 (μM) | Senescent Cells (SCs) EC50 (μM) |

| WI-38 (Fibroblast) | Ionizing Radiation | 4.69 | 1.62 |

| WI-38 (Fibroblast) | Replicative | > 4 | ~2.5 |

| WI-38 (Fibroblast) | Oncogene (Ras) | > 4 | < 2.5 |

| IMR-90 (Fibroblast) | Ionizing Radiation / Replicative | > 4 | ~2.5 |

| HUVEC (Endothelial) | Ionizing Radiation / Replicative | > 4 | ~2.5 |

| HREC (Renal Epithelial) | Ionizing Radiation / Replicative | > 4 | ~2.5 |

| Pre-adipocytes | Ionizing Radiation / Replicative | > 4 | ~2.5 |

| Data interpreted from graphical representations in Li et al., 2019.[1][8] |

Mechanism of Action

This compound's senolytic activity is primarily driven by the targeted induction of apoptosis in senescent cells through a unique molecular mechanism that is independent of reactive oxygen species (ROS) production.[1][4][7]

Signaling Pathway for this compound-Induced Senolysis

The core mechanism involves the downregulation of anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the apoptotic cascade.

Caption: this compound promotes proteasome-mediated degradation of Bcl-2 family proteins, thereby inducing apoptosis in senescent cells.

Key Mechanistic Points:

-

ROS-Independent Apoptosis: Unlike its cytotoxic effects in some cancer cells, this compound's senolytic action does not involve an increase in intracellular ROS levels.[1][9] This is a critical distinction, as ROS-independent mechanisms may offer a better safety profile.

-

Proteasome-Dependent Degradation: this compound selectively promotes the degradation of anti-apoptotic proteins such as Bcl-xl, Mcl-1, and Bcl-2 in senescent cells via the proteasome pathway.[1][10][11]

-

Synergistic Effects: this compound acts synergistically with the known senolytic ABT-263 (Navitoclax), a direct inhibitor of Bcl-2 and Bcl-xl.[1][3] This suggests potential for combination therapies that could enhance efficacy and reduce the required doses of individual agents.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the senolytic properties of this compound.

Induction of Cellular Senescence

-

Ionizing Radiation-Induced Senescence (IR-SCs):

-

Culture human diploid fibroblasts (e.g., WI-38, IMR-90) or other cell types in appropriate media.

-

Expose sub-confluent cells to a single dose of 10 Gy of X-ray radiation.

-

Culture the cells for 10-14 days post-irradiation to allow the senescent phenotype to fully develop. Confirm senescence by Senescence-Associated β-galactosidase (SA-β-gal) staining.[1]

-

-

Replicative Senescence (Rep-SCs):

-

Continuously passage cells (e.g., WI-38) until they reach their Hayflick limit, characterized by a cessation of proliferation.

-

Monitor population doublings and confirm senescence with SA-β-gal staining.[1]

-

-

Oncogene-Induced Senescence (Ras-SCs):

Cell Viability and Senolytic Activity Assay

Caption: Workflow for assessing the senolytic activity of this compound by measuring cell viability.

Apoptosis Detection

-

Annexin V and Propidium Iodide (PI) Staining:

-

Treat senescent and non-senescent cells with this compound (e.g., 2 µM) or vehicle for 72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to quantify early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.[1]

-

-

Caspase Inhibition Assay:

-

Pre-treat cells with a pan-caspase inhibitor (e.g., 10 µM Q-VD-OPh) for 1 hour before adding this compound.

-

Follow the apoptosis detection protocol as described above to determine if cell death is caspase-dependent.[1]

-

Western Blot Analysis for Protein Expression

-

Lyse this compound-treated and control cells in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Bcl-xl, Mcl-1, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.[1]

Measurement of Intracellular ROS

-

Treat cells with this compound (e.g., 2 µM) for desired time points (e.g., 3 and 6 hours).

-

Incubate the cells with dihydrorhodamine 123 (DHR) stain.

-

Harvest and wash the cells.

-

Analyze the fluorescence intensity by flow cytometry to measure ROS levels.[1][9]

Conclusion and Future Directions

The curcumin analog this compound is a potent, broad-spectrum senolytic agent that selectively induces apoptosis in senescent cells.[1][2][3] Its unique ROS-independent mechanism, centered on the proteasome-mediated degradation of Bcl-2 family proteins, distinguishes it from other compounds and presents a promising avenue for therapeutic development.[1][4][7] The synergistic activity of this compound with other senolytics like ABT-263 further enhances its potential clinical utility.[1]

Future research should focus on validating the senolytic efficacy of this compound in preclinical in vivo models of aging and age-related diseases. Elucidating the precise upstream mechanisms by which this compound selectively targets the proteasomal degradation of anti-apoptotic proteins in senescent cells will be crucial for optimizing its therapeutic application and for the design of next-generation senolytics. While this compound inhibits senescence in some contexts through the PTEN/AKT/mTOR/NF-κB pathway, its primary senolytic action appears to be the distinct induction of apoptosis.[13] Further investigation into this dual functionality is warranted.

References

- 1. The curcumin analog this compound is a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin Analogs and Expectations About Natural Senolytics – Fight Aging! [fightaging.org]

- 3. researchgate.net [researchgate.net]

- 4. The curcumin analog this compound is a novel senolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Curcumin and Analogs -- Anti-Aging and Senolytic Properties [worldofmolecules.com]

- 6. The curcumin analog this compound is a novel senolytic agent | Aging [aging-us.com]

- 7. [PDF] The curcumin analog this compound is a novel senolytic agent | Semantic Scholar [semanticscholar.org]

- 8. The curcumin analog this compound is a novel senolytic agent - Figure f2 | Aging [aging-us.com]

- 9. The curcumin analog this compound is a novel senolytic agent - Figure f4 | Aging [aging-us.com]

- 10. The curcumin analog this compound is a novel senolytic agent | Aging [aging-us.com]

- 11. Senescent Cell Depletion Through Targeting BCL-Family Proteins and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Anti-inflammatory Effects of EF24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EF24, a synthetic analog of curcumin, has demonstrated potent anti-inflammatory properties that surpass its parent compound. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, with a primary focus on its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, this document elucidates the modulatory effects of this compound on other critical inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3) pathways. Detailed experimental protocols, quantitative data from various in vitro and in vivo studies, and visualizations of key signaling cascades are presented to offer a comprehensive resource for researchers and professionals in drug development.

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the potent suppression of the NF-κB signaling pathway.[1][2][3][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]

This compound's inhibitory action on the NF-κB pathway is multifaceted and occurs at a key regulatory node:

-

Direct Inhibition of IκB Kinase β (IKKβ): this compound directly targets and inhibits the catalytic activity of IKKβ, a critical kinase responsible for the phosphorylation of the inhibitor of κB (IκBα).[2][3][5] This direct inhibition prevents the subsequent ubiquitination and proteasomal degradation of IκBα.

-

Prevention of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[1][2] Nuclear translocation of p65 is a prerequisite for its DNA binding and transcriptional activation of pro-inflammatory genes.

This targeted inhibition of the NF-κB pathway leads to a significant reduction in the synthesis and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-1α (IL-1α).[1][6][7] Furthermore, this compound has been shown to downregulate the expression of other NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory process.[1]

Signaling Pathway Diagram: this compound Inhibition of NF-κB

References

- 1. Anticarcinogenic Potency of this compound: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (this compound), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (this compound), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivities of this compound, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel this compound and EF31 analogs as potential IκB kinase β inhibitors for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses maturation and inflammatory response in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic Suppression of Inflammation by a Diphenyldifluoroketone, this compound, in a Rat Model of Fixed-Volume Hemorrhage Improves Survival - PMC [pmc.ncbi.nlm.nih.gov]

EF24: A Comprehensive Technical Guide to its Impact on Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF24, a synthetic analog of curcumin, has emerged as a potent bioactive molecule with significant therapeutic potential, particularly in the realms of oncology and cellular aging. Its improved bioavailability and enhanced biological activity compared to its parent compound, curcumin, have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cellular senescence, a fundamental process implicated in aging and age-related diseases. This document details the signaling pathways modulated by this compound, provides comprehensive experimental protocols for studying its effects, and presents quantitative data to support its efficacy as a senolytic and senescence-modulating agent.

Quantitative Data: Efficacy of this compound in Modulating Cellular Senescence

The senolytic potential of this compound has been quantified across various cell types and senescence inducers. The following tables summarize the half-maximal effective concentration (EC50) values of this compound in inducing cell death in senescent cells versus non-senescent (normal) cells, highlighting its selective toxicity towards senescent cells.

Table 1: EC50 Values of this compound in Human Fibroblasts

| Cell Line | Senescence Inducer | Cell Type | EC50 (µM) in Non-Senescent Cells (NCs) | EC50 (µM) in Senescent Cells (SCs) | Selectivity Index (NCs/SCs) |

| WI-38 | Ionizing Radiation | Fetal Lung Fibroblast | 4.32 | 1.74 | 2.48 |

| WI-38 | Replicative | Fetal Lung Fibroblast | 4.32 | 1.26 | 3.43 |

| IMR-90 | Ionizing Radiation | Fetal Lung Fibroblast | 10.88 | 1.72 | 6.33 |

| IMR-90 | Replicative | Fetal Lung Fibroblast | 10.88 | 0.33 | 32.97 |

Table 2: EC50 Values of this compound in Other Human Cell Types

| Cell Line | Senescence Inducer | Cell Type | EC50 (µM) in Non-Senescent Cells (NCs) | EC50 (µM) in Senescent Cells (SCs) | Selectivity Index (NCs/SCs) |

| HUVEC | Ionizing Radiation | Umbilical Vein Endothelial | 1.39 | 2.09 | 0.67 |

| HUVEC | Replicative | Umbilical Vein Endothelial | 1.39 | 0.77 | 1.80 |

| HREC | Ionizing Radiation | Renal Epithelial | 3.25 | 1.15 | 2.83 |

| HREC | Replicative | Renal Epithelial | 3.25 | 0.60 | 5.37 |

| Pre-adipocyte | Ionizing Radiation | Adipose Tissue | 8.92 | 5.04 | 1.77 |

| Pre-adipocyte | Replicative | Adipose Tissue | 8.92 | 4.60 | 1.94 |

Molecular Mechanisms of this compound in Cellular Senescence

This compound impacts cellular senescence through two primary mechanisms: the selective elimination of existing senescent cells (senolysis) and the prevention of senescence induction.

Senolytic Activity: Induction of Apoptosis in Senescent Cells

This compound has been identified as a novel senolytic agent, capable of selectively inducing apoptosis in senescent cells.[1][2] This effect is, in part, mediated by the targeted degradation of anti-apoptotic proteins of the Bcl-2 family.

Senescent cells often upregulate pro-survival pathways, including the expression of anti-apoptotic Bcl-2 family proteins like Bcl-xL and Mcl-1, to evade apoptosis.[3] this compound circumvents this resistance by promoting the degradation of these protective proteins through the proteasome pathway.[4][5] This targeted protein degradation shifts the balance towards pro-apoptotic signals, ultimately leading to the demise of the senescent cell.[3]

Prevention of Senescence: Activation of PTEN and Inhibition of the AKT/mTOR Pathway

In addition to its senolytic properties, this compound can also prevent the onset of cellular senescence.[6] This is achieved through the activation of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog), a critical negative regulator of the pro-survival PI3K/AKT/mTOR signaling pathway.

This compound treatment leads to an increase in the stability and activity of PTEN. Activated PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of AKT. The inhibition of AKT subsequently leads to the downregulation of the mammalian target of rapamycin (mTOR) and the transcription factor NF-κB, both of which are key promoters of the senescent phenotype. By suppressing this signaling cascade, this compound prevents the establishment of the senescence-associated secretory phenotype (SASP) and the expression of senescence markers like p21.[2][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay identifies senescent cells based on the increased activity of the lysosomal enzyme β-galactosidase at a suboptimal pH of 6.0.

-

Cell Culture and Treatment: Plate cells at a desired density and induce senescence as required. Treat cells with various concentrations of this compound or a vehicle control for the specified duration.

-

Fixation: Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the cells three times with PBS.

-

Staining: Add the SA-β-Gal staining solution to the cells. The staining solution consists of 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Incubation: Incubate the cells at 37°C without CO2 for 12-16 hours, or until a blue color develops in the senescent cells.

-

Analysis: Observe the cells under a light microscope and quantify the percentage of blue-stained (SA-β-Gal positive) cells relative to the total number of cells.

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Following treatment with this compound, harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-FITC only, and PI only controls for compensation and setting gates.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Viable: Annexin V-negative, PI-negative

-

Early Apoptotic: Annexin V-positive, PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

-

Necrotic: Annexin V-negative, PI-positive

-

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect and quantify the levels of specific proteins, such as Bcl-xL and Mcl-1, in cell lysates.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-xL, Mcl-1, and a loading control like β-actin) overnight at 4°C.

-